2-acetyl-1,4-phenylene diisonicotinate
Overview
Description
2-acetyl-1,4-phenylene diisonicotinate is an organic compound with the molecular formula C20H14N2O5. It contains 41 atoms, including 14 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 5 oxygen atoms . The compound features a complex structure with multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 2-acetyl-1,4-phenylene diisonicotinate typically involves the reaction of 2-acetyl-1,4-phenylenediamine with isonicotinic acid or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-acetyl-1,4-phenylene diisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives.
Scientific Research Applications
2-acetyl-1,4-phenylene diisonicotinate has a wide range of applications in scientific research, including:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetyl-1,4-phenylene diisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2-acetyl-1,4-phenylene diisonicotinate can be compared with similar compounds such as:
1,3-phenylene diisonicotinate: This compound has a similar structure but differs in the position of the acetyl group, leading to different chemical and biological properties.
2-acetyl-1,4-phenylenediamine: This precursor compound lacks the ester groups present in this compound, resulting in different reactivity and applications.
Isonicotinic acid derivatives: These compounds share the isonicotinic acid moiety but differ in other functional groups, leading to a variety of chemical and biological activities.
This compound stands out due to its unique combination of functional groups and aromatic rings, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-acetyl-4-(pyridine-4-carbonyloxy)phenyl] pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-13(23)17-12-16(26-19(24)14-4-8-21-9-5-14)2-3-18(17)27-20(25)15-6-10-22-11-7-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRMUHGYVCOPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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